molecular formula C16H15F3N6S B6453875 2-(methylsulfanyl)-4-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine-5-carbonitrile CAS No. 2549047-87-0

2-(methylsulfanyl)-4-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine-5-carbonitrile

Cat. No.: B6453875
CAS No.: 2549047-87-0
M. Wt: 380.4 g/mol
InChI Key: XKUPJLCEDUKLHL-UHFFFAOYSA-N
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Description

  • The pyridine ring with a trifluoromethyl group is coupled with piperazine through a nucleophilic aromatic substitution reaction.

  • Reaction conditions: Using a polar aprotic solvent like DMF (Dimethylformamide) and a base such as potassium carbonate.

  • Final Coupling:

    • The pyrimidine intermediate is then coupled with the pyridine-piperazine complex to form the final product.

    • Reaction conditions: Elevated temperatures and the use of coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

  • Industrial Production Methods

    For industrial-scale production, optimized methods involving continuous flow reactors and catalytic processes are often employed to enhance yield and reduce reaction times. Automation and advanced analytical techniques ensure consistent product quality.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    One common synthetic route for 2-(methylsulfanyl)-4-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine-5-carbonitrile involves the following steps:

    • Synthesis of Pyrimidine Intermediate:

      • Starting with a halogenated pyrimidine, the methylsulfanyl group is introduced via nucleophilic substitution using sodium methylthiolate.

      • Reaction conditions: Anhydrous solvents, inert atmosphere, and moderate heating.

    Chemical Reactions Analysis

    Types of Reactions

    • Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA).

    • Substitution: The piperazine and pyrimidine rings can undergo electrophilic or nucleophilic substitution reactions, allowing for modifications at various positions.

    • Reduction: Reduction of the nitrile group to an amine can be achieved using reducing agents like lithium aluminum hydride (LiAlH4).

    Common Reagents and Conditions

    • Oxidizing Agents: Hydrogen peroxide, mCPBA

    • Reducing Agents: LiAlH4, sodium borohydride (NaBH4)

    • Bases: Potassium carbonate, sodium hydride

    • Solvents: DMF, dichloromethane, ethanol

    Major Products

    • Sulfoxides and Sulfones: Result from oxidation of the methylsulfanyl group.

    • Amines: Formed by reduction of the nitrile group.

    • Substituted Derivatives: Result from various substitution reactions on the pyrimidine, piperazine, and pyridine rings.

    Scientific Research Applications

    Chemistry

    In synthetic chemistry, this compound serves as a versatile intermediate for the creation of various derivatives with potentially useful properties.

    Biology

    In biological research, it’s often utilized in studying molecular interactions due to its multiple functional groups that can engage in different biochemical pathways.

    Medicine

    In medicinal chemistry, this compound has shown promise as a scaffold for developing new drugs, particularly in targeting neurological disorders and cancer due to its ability to interact with specific receptors and enzymes.

    Industry

    In industry, it can be used in the synthesis of advanced materials and as a ligand in catalysis.

    Mechanism of Action

    The compound's mechanism of action primarily involves its interaction with specific molecular targets such as enzymes, receptors, and ion channels. For instance, its trifluoromethyl group can enhance binding affinity to certain receptors, while the piperazine moiety can modulate the activity of neurotransmitter systems. These interactions can lead to altered cellular signaling pathways, ultimately influencing biological processes.

    Comparison with Similar Compounds

    Similar Compounds

    • 2-(methylsulfanyl)-4-{4-[5-(trifluoromethyl)pyridin-2-yl]morpholin-1-yl}pyrimidine-5-carbonitrile

    • 2-(methylsulfanyl)-4-{4-[5-(trifluoromethyl)pyridin-2-yl]piperidin-1-yl}pyrimidine-5-carbonitrile

    • 2-(ethylsulfanyl)-4-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine-5-carbonitrile

    Unique Attributes

    What sets 2-(methylsulfanyl)-4-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine-5-carbonitrile apart is its specific combination of functional groups. The trifluoromethyl group imparts unique physicochemical properties like increased lipophilicity and metabolic stability, making it particularly valuable in drug design. Moreover, the presence of both piperazine and pyrimidine moieties allows for diverse chemical modifications and potential bioactivity.

    Properties

    IUPAC Name

    2-methylsulfanyl-4-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidine-5-carbonitrile
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C16H15F3N6S/c1-26-15-22-9-11(8-20)14(23-15)25-6-4-24(5-7-25)13-3-2-12(10-21-13)16(17,18)19/h2-3,9-10H,4-7H2,1H3
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    XKUPJLCEDUKLHL-UHFFFAOYSA-N
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CSC1=NC=C(C(=N1)N2CCN(CC2)C3=NC=C(C=C3)C(F)(F)F)C#N
    Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C16H15F3N6S
    Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    380.4 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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